Desethyl-N-acetylprocainamide is a significant metabolite of procainamide and N-acetylprocainamide, both of which are utilized primarily in the treatment of cardiac arrhythmias. This compound, also known as desethyl acecainide, has garnered attention for its pharmacological properties, particularly its positive inotropic effects, which enhance cardiac contractility without adversely affecting blood pressure.
Desethyl-N-acetylprocainamide is derived from procainamide, a well-known antiarrhythmic drug. During metabolic processes in the liver, procainamide undergoes acetylation and dealkylation to form N-acetylprocainamide and subsequently desethyl-N-acetylprocainamide. The metabolic pathways have been explored in various studies, highlighting its significance in pharmacotherapy for heart conditions .
Desethyl-N-acetylprocainamide falls under the category of antiarrhythmic agents. It is classified as a metabolite, specifically a dealkylated derivative of N-acetylprocainamide. This classification is crucial for understanding its role in therapeutic contexts and its effects on cardiac function.
The synthesis of desethyl-N-acetylprocainamide can be achieved through several chemical reactions involving procainamide derivatives. One reported method involves the reaction of para-acetamidobenzoic acid with N-hydroxysuccinimide in the presence of N,N'-dicyclohexylcarbodiimide, facilitating the formation of the desired compound .
The molecular formula for desethyl-N-acetylprocainamide is , with a molecular weight of approximately 248.28 g/mol. Its structure features an amide bond and an aromatic ring characteristic of its parent compound, procainamide.
Desethyl-N-acetylprocainamide participates in various biochemical reactions primarily related to its metabolism and pharmacological action. It can be further metabolized or interact with other compounds within the body.
Desethyl-N-acetylprocainamide exerts its effects primarily through modulation of ion channels in cardiac tissues. It enhances myocardial contractility (positive inotropic effect) without causing hypotension, making it beneficial for patients with heart failure or arrhythmias.
Desethyl-N-acetylprocainamide is utilized primarily in scientific research related to cardiovascular pharmacology. Its applications include:
Desethyl-N-acetylprocainamide (chemical name: 4-acetamido-N-[2-(ethylamino)ethyl]benzamide), with CAS Registry Number 72040-49-4 or 58489-32-0, is a defined metabolite of procainamide-derived compounds. Its molecular formula is C₁₃H₁₉N₃O₂, yielding a monoisotopic mass of 249.1477 Da and an average molecular weight of 249.31 g/mol [1] [8]. Key experimentally determined physicochemical properties include:
The compound exhibits moderate water solubility but exact solubility values remain unreported. Its structural stability is attributed to the amide bond, which resists esterase-mediated hydrolysis—a key distinction from procaine derivatives [5].
Table 1: Key Physicochemical Properties of Desethyl-N-Acetylprocainamide
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₃H₁₉N₃O₂ | - |
Molecular Weight | 249.31 g/mol | - |
Boiling Point | 509.6°C | 760 mmHg |
Density | 1.127 g/cm³ | Room temperature |
Refractive Index | 1.561 | - |
Vapor Pressure | 1.68 × 10⁻¹⁰ mmHg | 25°C |
The systematic IUPAC name is 4-acetamido-N-[2-(ethylamino)ethyl]benzamide, reflecting its benzamide core substituted at the para-position with an acetamido group (–NHCOCH₃) and a secondary amine side chain terminating in an ethylamino group [1] [8]. Common synonyms include:
No significant isomeric variations are documented, as the structural rigidity of the benzamide scaffold limits geometric isomerism. The ethylamino group may exhibit conformational flexibility but does not generate stereoisomers due to the absence of chiral centers [8].
Desethyl-N-acetylprocainamide is a downstream metabolite in the biotransformation pathway of procainamide (Class Ia antiarrhythmic) and its primary metabolite N-acetylprocainamide (NAPA, acecainide; Class III antiarrhythmic). Key structural and functional comparisons include:
Table 2: Structural and Functional Comparison with Parent Compounds
Feature | Procainamide | N-Acetylprocainamide (NAPA) | Desethyl-N-Acetylprocainamide | |
---|---|---|---|---|
Molecular Formula | C₁₃H₂₁N₃O | C₁₅H₂₃N₃O₂ | C₁₃H₁₉N₃O₂ | |
Key Functional Groups | Primary aryl amine, tertiary amine | Secondary aryl amide, tertiary amine | Secondary aryl amide, secondary amine | |
Amine Side Chain | -N(ethyl)₂ | -N(ethyl)₂ | -NH(ethyl) (monoethyl) | |
Metabolic Origin | Parent drug | Acetylation of procainamide | Deethylation of NAPA | |
Sodium Channel Block | Strong (Class Ia) | Weak | Minimal | |
Potassium Channel Block | Moderate | Strong (Class III) | Weak/modulated | [3] [4] [6] |
Structurally, desethyl-N-acetylprocainamide lacks one ethyl group from the terminal amine of NAPA, converting it to a secondary amine. This modification reduces lipophilicity compared to NAPA (log P of desethyl metabolite is lower than NAPA’s 0.8–1.2), weakening its membrane interactions [6]. Electrophysiological studies show it exhibits attenuated Class Ia (sodium channel block) and Class III (potassium channel block) activities relative to procainamide or NAPA, contributing negligibly to overall antiarrhythmic efficacy [4] [6] [10].
Desethyl-N-acetylprocainamide demonstrates greater hydrolytic stability than ester-containing analogs (e.g., procaine) due to its amide bonds. However, it undergoes further enzymatic transformations:
Degradation under physiological conditions (pH 7.4, 37°C) is minimal, but alkaline conditions may promote benzamide hydrolysis. Its vapor pressure (1.68E-10 mmHg) indicates low volatility, enhancing environmental stability [1]. In patients, plasma concentrations of desethyl-N-acetylprocainamide are typically <10% of procainamide or NAPA levels due to its sequential metabolic formation:
Procainamide → [Acetylation] → NAPA → [Deethylation] → Desethyl-N-acetylprocainamide
Evidence suggests an alternative pathway may exist where procainamide undergoes initial deethylation to desethylprocainamide, followed by acetylation [10].
Table 3: Documented Metabolites of Procainamide and NAPA
Compound | Primary Metabolites | Enzymatic Pathway | |
---|---|---|---|
Procainamide | N-Acetylprocainamide (NAPA) | N-Acetyltransferase (NAT2) | |
Procainamide | Desethylprocainamide (hypothetical) | CYP450-mediated deethylation | |
N-Acetylprocainamide | Desethyl-N-acetylprocainamide | CYP450-mediated deethylation | |
Desethyl-N-acetylprocainamide | Hydroxylated derivatives | CYP450 oxidation | [4] [10] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7